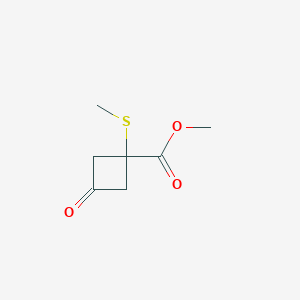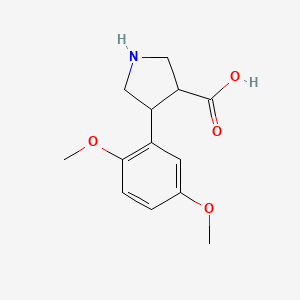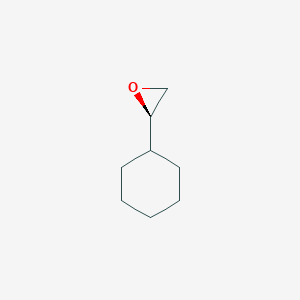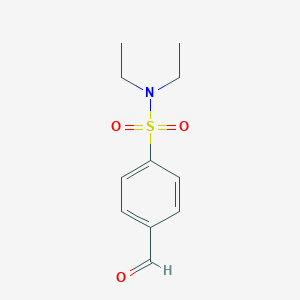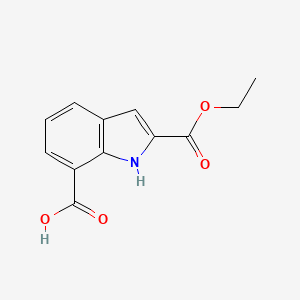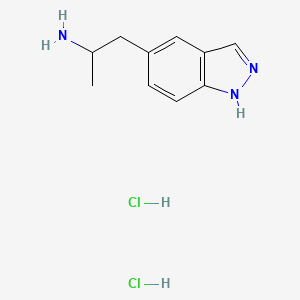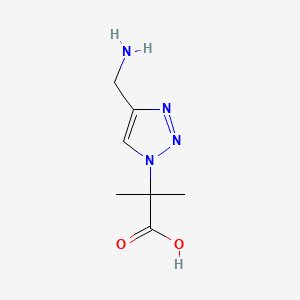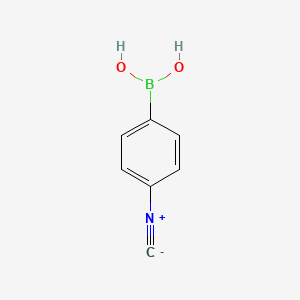
(4-Isocyanophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dihydroxyboranyl)-4-isocyanobenzene is an organic compound that features both boronic acid and isocyanate functional groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The isocyanate group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, making this compound an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dihydroxyboranyl)-4-isocyanobenzene typically involves the introduction of the boronic acid group and the isocyanate group onto a benzene ring. One common method is to start with a halogenated benzene derivative, such as bromobenzene, and perform a borylation reaction to introduce the boronic acid group. This can be achieved using diboronic acid reagents under palladium-catalyzed conditions. The isocyanate group can then be introduced through a reaction with phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 1-(dihydroxyboranyl)-4-isocyanobenzene would likely involve large-scale borylation and isocyanation processes. These processes would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(Dihydroxyboranyl)-4-isocyanobenzene can undergo a variety of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: Both the boronic acid and isocyanate groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the boronic acid group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the isocyanate group.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Ureas or carbamates, depending on the nucleophile used.
科学的研究の応用
1-(Dihydroxyboranyl)-4-isocyanobenzene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Boronic acids are known to interact with diols, making this compound useful in the study of carbohydrate chemistry and glycobiology.
Industry: Used in the production of advanced materials, such as polymers and sensors, due to its reactive functional groups.
作用機序
The mechanism of action of 1-(dihydroxyboranyl)-4-isocyanobenzene involves its interaction with various molecular targets:
Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation technologies.
Isocyanate Group: Highly reactive and can form stable urea or carbamate linkages with nucleophiles, which is useful in polymer chemistry and drug design.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the isocyanate group but shares the boronic acid functionality.
4-Isocyanobenzene: Lacks the boronic acid group but shares the isocyanate functionality.
Bis(pinacolato)diboron: A boron reagent used in similar coupling reactions but lacks the isocyanate group.
Uniqueness
1-(Dihydroxyboranyl)-4-isocyanobenzene is unique due to the presence of both boronic acid and isocyanate groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in organic synthesis, materials science, and medicinal chemistry.
特性
分子式 |
C7H6BNO2 |
|---|---|
分子量 |
146.94 g/mol |
IUPAC名 |
(4-isocyanophenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,10-11H |
InChIキー |
XKLVMHOYNPHARI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)[N+]#[C-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
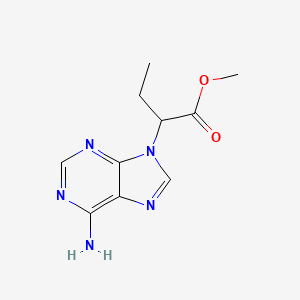
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
